molecular formula C11H10F4O2 B8000563 3'-Fluoro-4'-n-propoxy-2,2,2-trifluoroacetophenone

3'-Fluoro-4'-n-propoxy-2,2,2-trifluoroacetophenone

Cat. No.: B8000563
M. Wt: 250.19 g/mol
InChI Key: UDCWEDKRSSCIJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’-Fluoro-4’-n-propoxy-2,2,2-trifluoroacetophenone is a fluorinated organic compound known for its unique chemical properties. It is a clear, pale liquid with a molecular weight of approximately 250.19 g/mol . This compound is utilized in various scientific and industrial applications due to its distinct structural features and reactivity.

Preparation Methods

The synthesis of 3’-Fluoro-4’-n-propoxy-2,2,2-trifluoroacetophenone typically involves the condensation of 2,2,2-trifluoroacetophenone with appropriate fluorinated and alkoxy substituents. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and quality of the compound.

Chemical Reactions Analysis

3’-Fluoro-4’-n-propoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

Common reagents used in these reactions include Grignard reagents, organozinc compounds, and other nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

3’-Fluoro-4’-n-propoxy-2,2,2-trifluoroacetophenone is employed in various scientific research applications:

Mechanism of Action

The mechanism by which 3’-Fluoro-4’-n-propoxy-2,2,2-trifluoroacetophenone exerts its effects involves its ability to act as an organocatalyst. It facilitates the oxidation of tertiary amines and azines to N-oxides by providing a reactive site for the transfer of oxygen atoms . The molecular targets and pathways involved include the interaction with specific functional groups in the substrate molecules, leading to the desired oxidation products.

Comparison with Similar Compounds

3’-Fluoro-4’-n-propoxy-2,2,2-trifluoroacetophenone can be compared with other similar compounds such as:

The uniqueness of 3’-Fluoro-4’-n-propoxy-2,2,2-trifluoroacetophenone lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.

Properties

IUPAC Name

2,2,2-trifluoro-1-(3-fluoro-4-propoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F4O2/c1-2-5-17-9-4-3-7(6-8(9)12)10(16)11(13,14)15/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCWEDKRSSCIJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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